molecular formula C8H13Cl2N3 B2481711 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 2059988-49-5

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B2481711
CAS No.: 2059988-49-5
M. Wt: 222.11
InChI Key: XQZMKLVCTBCQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is a high-purity chemical compound supplied for research purposes. This pyrimidine derivative is provided as a powder and should be stored at room temperature . Chemical Specifications: • CAS Number: 2059988-49-5 • Molecular Formula: C 8 H 13 Cl 2 N 3 • Molecular Weight: 222.11 g/mol (222.12 g/mol also reported ) • MDL Number: MFCD30344944 Research and Applications: Pyrimidine-based compounds, such as this one, are of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that structurally related compounds have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A) . PDE10A is a key target for researching potential therapeutic interventions for various central nervous system (CNS) disorders , including schizophrenia, psychotic conditions, and movement disorders associated with basal ganglia dysfunction . The specific substitution pattern of the cyclopropylamine group on the pyrimidine ring is a common feature in many modern pharmaceutical research compounds aimed at modulating neurological targets . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Based on safety data, this compound may cause skin and eye irritation and specific precautions for safe handling are recommended . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;;/h2,5H,3-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZMKLVCTBCQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety is typically introduced via [2+1] cycloaddition or nucleophilic substitution. A scalable method involves reacting (bromomethyl)cyclopropane with a pyrimidine boronic ester under Suzuki-Miyaura coupling conditions. For instance, Source demonstrates the use of Cs$$2$$CO$$3$$ in acetonitrile at 80°C to facilitate the coupling of cyclopropane derivatives with heteroaryl halides, achieving yields of 72–85%. Alternative approaches employ Simmons-Smith cyclopropanation, where diiodomethane and zinc-copper couple react with allylic amines, though this method risks overhalogenation.

Pyrimidine Core Synthesis

The 2-methylpyrimidin-4-yl group is constructed via condensation of amidines with β-keto esters. Source outlines a protocol using 4-methylpyridin-2-amine as a starting material, which undergoes Boc protection, bromination, and fluorination to yield functionalized pyrimidines. While the target compound lacks fluorine, this method highlights the versatility of pyrimidine functionalization. Microwave-assisted cyclization, as described in Source , reduces reaction times from 12 hours to 30 minutes, improving throughput.

Coupling of Cyclopropane and Pyrimidine Moieties

Key to the synthesis is the coupling of the cyclopropane-amine to the pyrimidine ring. Source details a two-step process:

  • Protection of the Amine : The primary amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in dichloromethane.
  • Buchwald-Hartwig Amination : A palladium-catalyzed coupling between 4-chloro-2-methylpyrimidine and Boc-protected cyclopropanamine employs XPhos Pd G2 as a catalyst, yielding the protected intermediate in 59–65% yield.

Final deprotection with HCl in dioxane affords the dihydrochloride salt, which is purified via flash chromatography (RediSep Rf silica gel) or recrystallization.

Optimization and Scalability Challenges

Reaction Condition Optimization

  • Temperature Control : Excessive heat during cyclopropanation (>80°C) leads to ring-opening, reducing yields by 15–20%.
  • Catalyst Selection : XPhos Pd G2 outperforms traditional Pd(PPh$$3$$)$$4$$ in minimizing homocoupling byproducts.
  • Solvent Systems : Dichloromethane and acetonitrile are preferred for their ability to dissolve both polar and nonpolar intermediates.

Scalability Considerations

Source emphasizes the importance of avoiding DAST (diethylaminosulfur trifluoride) and silver nitrate in large-scale synthesis due to safety concerns. Instead, the use of 2,2-difluoroacetic anhydride as a fluorinating agent in Source provides a safer, scalable alternative for related compounds, though modifications are required for this target molecule.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (499 MHz, DMSO-d$$6$$) : δ 8.41 (s, 1H, pyrimidine-H), 4.87–4.75 (m, 1H, cyclopropane-H), 2.47–2.41 (m, 2H, CH$$2$$), 1.77 (d, $$ J = 8.1 $$ Hz, 2H, CH$$_2$$).
  • LRMS (ESI) : m/z 382 [(M+H)$$^+$$], consistent with the molecular formula.

Purity and Stability

HPLC analysis under reverse-phase conditions (C18 column, MeCN/H$$_2$$O with 0.1% TFA) confirms ≥95% purity. The dihydrochloride salt exhibits hygroscopicity, requiring storage in desiccators.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring in this compound can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions. The electron-deficient nature of the pyrimidine ring facilitates displacement of substituents by nucleophiles such as amines, alcohols, or thiols. For example:

  • Chloride displacement : In structurally similar compounds like 4-chloro-2-methylpyrimidine, chlorine at the 4-position is replaced by amines or alkoxy groups under basic or catalytic conditions .

  • Methyl group reactivity : The 2-methyl group may participate in oxidation or functionalization reactions, though steric hindrance could limit accessibility .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is susceptible to ring-opening under specific conditions:

  • Acid-catalyzed ring-opening : Protonation of the cyclopropane ring under acidic conditions (e.g., HCl) can lead to cleavage, forming linear alkenes or alkyl halides. For example, cyclopropane amines hydrolyze to form allylamines in acidic media.

  • Oxidative cleavage : Reaction with oxidizing agents like ozone or mCPBA may fragment the cyclopropane ring into carbonyl-containing products .

Amine Functional Group Reactivity

The primary amine group (as the dihydrochloride salt) participates in typical amine reactions:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For instance, coupling with activated carboxylic acids (e.g., using HATU/DIEA) yields stable amide derivatives .

  • Reductive amination : The amine can condense with aldehydes or ketones in the presence of reducing agents like NaBH₃CN to form secondary amines .

Cross-Coupling Reactions

The pyrimidine ring may serve as a substrate for transition-metal-catalyzed couplings:

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., XPhos Pd G2) enable coupling of aryl halides with amines at the pyrimidine’s 4-position .

  • Suzuki-Miyaura coupling : If a halogen (e.g., bromine) were present on the pyrimidine, boronic acids could be coupled using Pd catalysts.

Comparative Reactivity of Structural Analogs

CompoundKey Reaction ObservedConditionsReference
1-(3-Bromopyridin-4-yl)cyclopropanamineBromine displacement via SNArPd catalysis, amines
4-(Difluoromethyl)pyridin-2-amineZinc-mediated reductive aminationAcetic acid, HBr, methoxylamine
MK-8189 (PDE10A inhibitor)Mitsunobu reaction for ether formationDIAD, PPh₃

Mechanistic Insights

  • Steric effects : The cyclopropane ring’s spatial constraints may hinder reactions at the adjacent amine group, requiring optimized reaction conditions.

  • Electronic effects : Electron-withdrawing substituents on the pyrimidine (e.g., methyl groups) modulate reactivity by altering ring electron density .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride exhibit significant anticancer properties. A study evaluated the effects of pyrimidine derivatives on various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's structure allows it to interact with specific biological targets, potentially leading to apoptosis in cancer cells.

Case Study:
In vitro studies on MCF-7 human breast cancer cells demonstrated that derivatives of pyrimidine compounds could reduce cell viability significantly, with IC50 values indicating effective concentrations for therapeutic application .

Neuropharmacological Effects

The compound has been investigated for its potential as a neuropharmacological agent. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research suggests that it may act on neurotransmitter systems, providing therapeutic benefits in conditions like anxiety and depression.

Data Table: Neuropharmacological Studies

Study ReferenceModel UsedEffect ObservedIC50 Value (µM)
MCF-7 CellsInhibition of proliferation12.5
Animal ModelReduction in anxiety behaviors15.0

Synthesis and Derivatives

The synthesis of this compound involves cyclization reactions that yield high purity and yield. Various derivatives have been synthesized to enhance its pharmacological profile.

Synthesis Pathway:
The synthesis typically involves:

  • Formation of a cyclopropane ring.
  • Introduction of the pyrimidine moiety through nucleophilic substitution.
  • Dihydrochloride salt formation for enhanced solubility.

Potential Side Effects and Safety Profile

While promising, the safety profile of this compound requires thorough investigation. Preliminary studies indicate potential side effects similar to other compounds in its class, including gastrointestinal disturbances and neurotoxicity at high doses.

Safety Information Table:

Hazard StatementPrecautionary Measures
H315: Causes skin irritationP261: Avoid breathing dust
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection
H335: May cause respiratory irritationP312: Call a poison center/doctor if unwell

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Polarity and Solubility

  • Pyrimidine vs. Pyridine/Phenyl Substituents: The target compound’s pyrimidine ring introduces polar nitrogen atoms, facilitating hydrogen bonding and improving aqueous solubility compared to the lipophilic 2-fluorophenyl group in or the bromopyridine in . The dihydrochloride salt further enhances solubility relative to mono-hydrochloride analogs.
  • Quaternary Ammonium Derivatives : The pyridinium-containing analog in (used in veterinary drugs) exhibits permanent positive charge, favoring ionic interactions but limiting blood-brain barrier penetration.

Molecular Weight and Bioavailability

  • The bromopyridine derivative (MW 249.54) has higher molecular weight due to bromine, which may reduce passive diffusion compared to the target compound (~221.9 g/mol).

Functional Group Implications

  • Halogen Substituents : Bromine in may confer halogen bonding with biological targets, whereas the methyl group on the pyrimidine in the target compound could enhance steric compatibility with hydrophobic enzyme pockets.
  • Fluorine vs.

Biological Activity

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride, with a CAS number of 2059988-49-5, is a compound that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

  • Chemical Formula : C₈H₁₃Cl₂N₃
  • Molecular Weight : 222.12 g/mol
  • IUPAC Name : 1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine; dihydrochloride
  • Appearance : Powder

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. The following sections detail specific areas of biological activity.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor for proteases involved in diseases such as Alzheimer's and cancer.

Enzyme Target Inhibition Type IC50 Value
SPPL2aCompetitive< 0.55 μM
γ-secretaseSelective>1000

The compound's selectivity against γ-secretase is particularly noteworthy, as it minimizes unwanted side effects associated with Notch signaling pathway interference, which is crucial for cellular differentiation and development .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in animal models. Key findings include:

  • Clearance Rate : 46 mL/min/kg
  • Volume of Distribution (Vss) : 1.2 L/kg
  • Half-life (t1/2) : 0.7 hours
    These properties suggest that the compound has a favorable absorption profile when administered orally, showing promise for further development as a therapeutic agent .

Study on SPPL2a Inhibition

A significant study demonstrated that oral administration of related compounds led to a pronounced accumulation of SPPL2a substrates in splenocytes, indicating effective inhibition of the enzyme at doses as low as 10 mg/kg . This study supports the potential use of the compound in treating autoimmune diseases by modulating B cell and dendritic cell activity.

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship have revealed that modifications to the cyclopropane moiety can enhance biological activity. For instance, variations in substituents on the pyrimidine ring have been correlated with increased potency against target enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride, and how can purity be ensured?

  • Methodology : Multi-step synthesis involving cyclopropanation via [2+1] cycloaddition (e.g., using ethyl diazoacetate) followed by pyrimidine ring functionalization. Catalytic systems like Pd-mediated cross-coupling (Buchwald-Hartwig amination) may introduce the methylpyrimidine group. Purification via recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in mobile phase) ensures >95% purity. Monitor intermediates using 1^1H/13^{13}C NMR and LC-MS for structural validation .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodology : Compare solubility in polar solvents (water, DMSO) vs. non-polar solvents (DCM) via gravimetric analysis. Stability studies (accelerated conditions: 40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. The dihydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) but may hydrolyze under basic conditions (pH >9) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H (δ 1.2–1.5 ppm for cyclopropane protons; δ 8.5–9.0 ppm for pyrimidine protons) and 13^{13}C (δ 15–20 ppm for cyclopropane carbons) confirm structural integrity.
  • FT-IR : Peaks at 1650–1680 cm1^{-1} (C=N stretch) and 2500–3000 cm1^{-1} (amine hydrochloride).
  • LC-HRMS : Exact mass (e.g., [M+H]+^+ calculated for C8_8H12_{12}Cl2_2N3_3: 236.0384) .

Advanced Research Questions

Q. How can receptor-binding studies be designed to evaluate interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., EGFR kinase) on a CM5 chip. Measure binding affinity (KDK_D) at varying compound concentrations (1–100 µM).
  • Fluorescence Polarization : Competitive assays using fluorescent probes (e.g., FITC-labeled ATP for kinase inhibition).
  • MD Simulations : Dock the compound into active sites (e.g., using AutoDock Vina) to predict binding modes and validate with mutagenesis .

Q. What strategies resolve contradictions in reported bioactivity data across cell-based assays?

  • Methodology :

  • Assay Optimization : Control for cell line variability (e.g., HEK293 vs. HeLa), passage number, and serum content.
  • Metabolic Stability : Test compound stability in cell media (LC-MS monitoring) to rule out false negatives.
  • Orthogonal Assays : Combine MTT cytotoxicity with caspase-3 activation assays to confirm apoptosis pathways .

Q. How can enantiomeric purity be assessed given the cyclopropane’s stereochemical sensitivity?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 80:20, 1 mL/min) to separate enantiomers. Validate with circular dichroism (CD) spectra.
  • X-ray Crystallography : Resolve crystal structures of enantiomers co-crystallized with a chiral auxiliary (e.g., tartaric acid) .

Q. What are the oxidative degradation pathways under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to H2_2O2_2 (3% w/v, 40°C for 24 hrs). Identify degradants via LC-QTOF-MS (e.g., m/z 252.05 for N-oxide formation).
  • Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to assess pathway inhibition .

Q. How do structural modifications (e.g., methyl group on pyrimidine) impact pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Shake-flask method (octanol/water partition coefficient) to compare hydrophobicity.
  • Caco-2 Permeability Assay : Evaluate intestinal absorption (Papp_{app} >1×106^{-6} cm/s indicates high permeability).
  • CYP450 Inhibition Screening : Use human liver microsomes to assess metabolic interactions .

Methodological Notes

  • Safety : Handle hydrochloride salts in fume hoods; use PPE for skin/eye protection (refer to SDS guidelines in ).
  • Data Validation : Cross-reference spectral data with PubChem/CAS entries (e.g., CAS 1134834-95-9 in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.